

Toxicological Profile of Metofluthrin in Non-Target Organisms: An In-depth Technical Guide

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Compound of Interest

Compound Name: Metofluthrin

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Introduction

Metofluthrin, a synthetic pyrethroid insecticide, is widely utilized for its potent and rapid action against various insect pests, particularly mosquitoes. Its mode of action, like other pyrethroids, involves the disruption of nerve function in insects, leading to paralysis and death. However, the broad-spectrum activity of **metofluthrin** raises concerns about its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of **metofluthrin** in a range of non-target species, including aquatic invertebrates, fish, birds, mammals, and beneficial insects. The information presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the environmental risks associated with this insecticide.

Ecotoxicological Profile: Summary of Quantitative Data

The following tables summarize the key quantitative toxicity data for **metofluthrin** in various non-target organisms. These values are critical for environmental risk assessment and for understanding the relative sensitivity of different species.

Table 1: Acute Toxicity of **Metofluthrin** to Aquatic Organisms

Species	Test Type	Duration	Endpoint	Value (µg/L)	Toxicity Classification	Reference
Rainbow Trout (Oncorhynchus mykiss)	Acute	96-hour	LC50	1.2	Very Highly Toxic	[1]
Bluegill Sunfish (Lepomis macrochirus)	Acute	96-hour	LC50	Not specified	-	[2]
Common Carp (Cyprinus carpio)	Acute	96-hour	LC50	2.61	Very Highly Toxic	[2]
Daphnia (Daphnia magna)	Acute Immobilisation	48-hour	EC50	4.7	Very Highly Toxic	[2]

Table 2: Avian Toxicity of **Metofluthrin**

Species	Test Type	Endpoint	Value (mg/kg bw)	Toxicity Classification	Reference
Bobwhite Quail (Colinus virginianus)	Acute Oral	LD50	>2250	Practically Non-toxic	[2] [3]
Mallard Duck (Anas platyrhynchos)	Acute Oral	LD50	>2250	Practically Non-toxic	[3]
Bobwhite Quail (Colinus virginianus)	Dietary	LC50	>5760 ppm	Practically Non-toxic	[2]
Mallard Duck (Anas platyrhynchos)	Dietary	LC50	>5760 ppm	Practically Non-toxic	[2]

Table 3: Mammalian Toxicity of **Metofluthrin** (Rat)

Study Type	Duration	Route	Species	Endpoint	Value	Reference
Acute Oral	-	Oral	Rat	LD50	>2000 mg/kg	[2]
Acute Dermal	-	Dermal	Rat	LD50	≥2000 mg/kg	[2]
Acute Inhalation	4-hour	Inhalation	Rat	LC50	>1.08 and <1.96 mg/L	[2]
Subchronic Oral	6-month	Oral	Sprague-Dawley Rat	NOAEL (M/F)	16.0 / 19.0 mg/kg/day	[2]
Subchronic Oral	6-month	Oral	Sprague-Dawley Rat	LOAEL (M/F)	54.1 / 65.4 mg/kg/day	[2]
Developmental	-	Oral	Rat	Maternal NOAEL	15-20 mg/kg/day	[2]
Developmental	-	Oral	Rat	Maternal LOAEL	30-40 mg/kg/day	[2]
Developmental	-	Oral	Rat	Developmental NOAEL	40 mg/kg/day (up to)	[2]
Subchronic Neurotoxicity	-	Oral	Rat	Neurotoxicity NOAEL (M/F)	59.8 / 68.8 mg/kg/day	[2]
Subchronic Neurotoxicity	-	Oral	Rat	Neurotoxicity LOAEL (M/F)	178.8 / 206.0 mg/kg/day	[2]

Table 4: Toxicity of **Metofluthrin** to Non-Target Insects

Species	Test Type	Duration	Endpoint	Value	Toxicity Classification	Reference
Honey Bee (Apis mellifera)	Acute Contact	48-hour	LD50	0.015 μ g/bee	Highly Toxic	[4]

Experimental Protocols

The toxicological data presented above are derived from studies conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key experiments cited.

Aquatic Toxicity Testing

1. Fish Acute Toxicity Test (based on OECD Guideline 203)

- Test Species: Rainbow Trout (*Oncorhynchus mykiss*), Bluegill Sunfish (*Lepomis macrochirus*), or other recommended species.
- Test Type: Static, semi-static, or flow-through.
- Exposure Duration: 96 hours.
- Test Conditions:
 - Temperature: Species-specific (e.g., 15 ± 1 °C for rainbow trout).
 - pH: 6.0 - 8.5.
 - Dissolved Oxygen: >60% of air saturation value.
 - Light: 16-hour light, 8-hour dark photoperiod.
- Procedure: Fish are exposed to a range of **metofluthrin** concentrations. Observations for mortality and clinical signs of toxicity are made at 24, 48, 72, and 96 hours.

- Endpoint: The LC50 (median lethal concentration) is calculated, which is the concentration estimated to cause mortality in 50% of the test fish over the 96-hour period.

2. Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

- Test Species: Daphnia magna.
- Test Type: Static.
- Exposure Duration: 48 hours.
- Test Conditions:
 - Temperature: 20 ± 2 °C.
 - pH: 6.0 - 9.0.
 - Light: 16-hour light, 8-hour dark photoperiod.
- Procedure: Young daphnids (<24 hours old) are exposed to various concentrations of **metofluthrin**. Immobilisation (inability to swim) is observed at 24 and 48 hours.
- Endpoint: The EC50 (median effective concentration) is determined, representing the concentration that immobilizes 50% of the daphnids.

Avian Toxicity Testing

1. Avian Acute Oral Toxicity Test (based on OECD Guideline 223)

- Test Species: Bobwhite Quail (*Colinus virginianus*) or Mallard Duck (*Anas platyrhynchos*).
- Procedure: Birds are administered a single oral dose of **metofluthrin** via gavage. They are then observed for 14 days for signs of toxicity and mortality.
- Endpoint: The LD50 (median lethal dose) is calculated, which is the dose estimated to be lethal to 50% of the test birds.

2. Avian Dietary Toxicity Test (based on OECD Guideline 205)

- Test Species: Bobwhite Quail or Mallard Duck.
- Procedure: Birds are fed a diet containing various concentrations of **metofluthrin** for five days, followed by a three-day observation period on a clean diet.
- Endpoint: The LC50 (median lethal concentration) in the diet is determined.

Mammalian Toxicity Testing

1. Acute Oral, Dermal, and Inhalation Toxicity (based on OECD Guidelines 401, 402, and 403)

- Test Species: Rat (commonly Wistar or Sprague-Dawley strains).
- Procedure:
 - Oral: A single dose is administered by gavage.
 - Dermal: The substance is applied to a shaved area of the skin.
 - Inhalation: Animals are exposed to an aerosol or vapor for a defined period (typically 4 hours).
- Observation Period: 14 days.
- Endpoints: LD50 for oral and dermal routes, and LC50 for the inhalation route are determined.

2. Repeated Dose (Subchronic) Oral Toxicity Study (based on OECD Guideline 408)

- Test Species: Rat.
- Duration: 90 days.
- Procedure: The test substance is administered daily in the diet or by gavage. Clinical observations, body weight, food consumption, hematology, clinical chemistry, and urinalysis are monitored. At the end of the study, a full necropsy and histopathological examination are performed.

- Endpoints: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are established.

3. Developmental Toxicity Study (based on OECD Guideline 414)

- Test Species: Rat or Rabbit.
- Procedure: Pregnant females are dosed with **metofluthrin** during the period of organogenesis. Dams are observed for clinical signs of toxicity. Fetuses are examined for external, visceral, and skeletal abnormalities.
- Endpoints: Maternal and developmental NOAELs and LOAELs are determined.

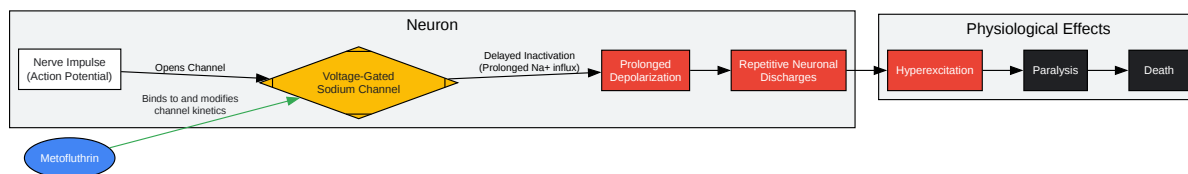
Non-Target Insect Toxicity Testing

1. Honey Bee Acute Contact Toxicity Test (based on OECD Guideline 214)

- Test Species: *Apis mellifera*.
- Procedure: A defined dose of **metofluthrin** in a suitable solvent is applied topically to the dorsal thorax of individual worker bees.
- Observation Period: 48 hours.
- Endpoint: The LD50 is calculated.

Mechanism of Action and Signaling Pathways

Metofluthrin, as a Type I pyrethroid, exerts its primary toxic effect by targeting the voltage-gated sodium channels in the nerve cell membranes of both target and non-target organisms.



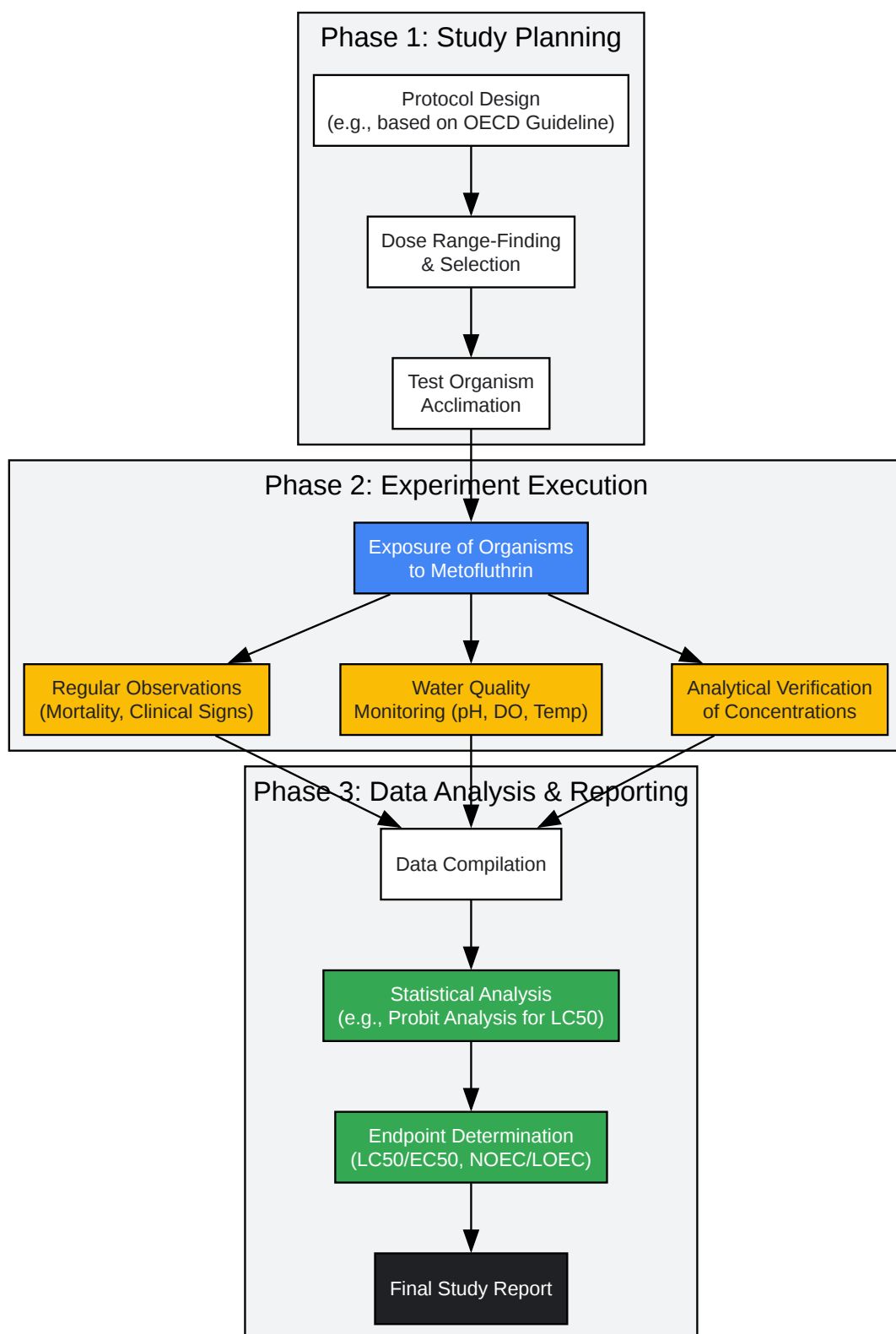
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Caption: Pyrethroid (**Metofluthrin**) Mode of Action on Voltage-Gated Sodium Channels.

The binding of **metofluthrin** to the sodium channel protein modifies its gating kinetics, specifically by slowing the rate of both activation and inactivation. This results in a prolonged influx of sodium ions during nerve impulse transmission, leading to membrane depolarization that persists for an extended period. This disruption of the normal repolarization phase causes repetitive neuronal firing and subsequent hyperexcitation of the nervous system. In insects, this manifests as tremors, lack of coordination, and eventually paralysis and death. While the primary target is the same in non-target organisms, differences in sodium channel sensitivity, metabolic detoxification, and other physiological factors contribute to the observed selective toxicity.

Experimental Workflow for a Standard Ecotoxicity Study

The following diagram illustrates a generalized workflow for conducting a standard ecotoxicity study, such as a fish acute toxicity test.



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Caption: Generalized Workflow for a Standard Ecotoxicity Study.

Conclusion

The toxicological profile of **metofluthrin** in non-target organisms reveals a pattern of high toxicity to aquatic life and beneficial insects, particularly honey bees, and relatively low acute toxicity to birds and mammals.[2][3][5] The primary mechanism of toxicity is the disruption of sodium channel function in nerve cells, leading to neurotoxic effects.[3] Chronic exposure in mammals has been shown to induce effects at higher dose levels, with the liver and nervous system being potential target organs.[2][5] The data summarized in this guide, along with the outlined experimental protocols and mechanisms of action, provide a critical resource for conducting thorough environmental risk assessments and for informing the development of safer and more selective pest control agents. It is imperative that the use of **metofluthrin** is carefully managed to minimize exposure to sensitive non-target species and to protect ecosystem health.

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